2-Chlorohexanamide

Description

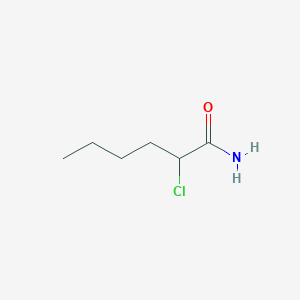

2-Chlorohexanamide is an aliphatic amide derivative characterized by a six-carbon chain (hexanamide backbone) with a chlorine atom substituted at the second carbon position. Structurally, it can be viewed as a derivative of 2-chlorohexanoic acid, where the carboxylic acid (-COOH) group is replaced by an amide (-CONH₂) functionality. The chlorine substituent likely enhances electrophilic reactivity, making it a candidate for nucleophilic substitution reactions, while the amide group contributes to hydrogen-bonding capabilities and stability.

Properties

Molecular Formula |

C6H12ClNO |

|---|---|

Molecular Weight |

149.62 g/mol |

IUPAC Name |

2-chlorohexanamide |

InChI |

InChI=1S/C6H12ClNO/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H2,8,9) |

InChI Key |

PPWDJWSZGZCABV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-chlorohexanamide with structurally or functionally related compounds, leveraging available data from the provided evidence and chemical principles.

2-Chlorohexanoic Acid (C₆H₁₁ClO₂)

- Functional Group : Carboxylic acid (-COOH) vs. amide (-CONH₂).

- Reactivity: The carboxylic acid group in 2-chlorohexanoic acid is highly acidic (pKa ~2–3), enabling salt formation and esterification. In contrast, the amide group in this compound is weakly acidic (pKa ~15–17) and participates in hydrogen bonding . The chlorine atom in both compounds may undergo nucleophilic substitution, but the electron-withdrawing amide group in this compound could slow such reactions compared to the carboxylic acid derivative.

- Applications: 2-Chlorohexanoic acid is utilized in synthetic organic chemistry as an intermediate for pharmaceuticals or agrochemicals .

2-Aminobenzamide (C₇H₈N₂O)

- Backbone : Aromatic (benzene ring) vs. aliphatic (hexane chain).

- Substituent Effects: The amino (-NH₂) group in 2-aminobenzamide increases solubility in polar solvents and enables participation in conjugation or coordination chemistry. In contrast, the chlorine in this compound introduces steric hindrance and electron-withdrawing effects .

- Biological Activity: 2-Aminobenzamides are studied for their role as histone deacetylase (HDAC) inhibitors in cancer therapy . This compound’s aliphatic structure may limit such aromatic interactions but could favor interactions with hydrophobic enzyme pockets.

Hexanamide (C₆H₁₃NO)

- Substituent : Chlorine vs. hydrogen at the second carbon.

- Physicochemical Properties :

- The chlorine atom in this compound increases molecular weight (149.63 g/mol vs. 115.18 g/mol for hexanamide) and reduces solubility in water due to hydrophobic effects.

- Melting/boiling points are expected to be higher in this compound due to stronger intermolecular forces (dipole-dipole interactions from Cl and amide groups).

Data Table: Comparative Properties

Research Findings and Limitations

- Synthetic Routes: While 2-chlorohexanoic acid is well-documented , synthesis of this compound likely involves amidation of the corresponding acid or nucleophilic substitution of 2-chlorohexanenitrile.

- Biological Relevance : The amide group in this compound may confer resistance to enzymatic hydrolysis compared to ester or acid analogs, extending its half-life in biological systems.

- Knowledge Gaps: Direct experimental data on this compound’s spectral properties (e.g., NMR, IR) and toxicity are absent in the provided evidence. Further studies are needed to validate its applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.